6-(7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganoderic Acid C1 is primarily obtained through the extraction and purification from Ganoderma lucidum. The process involves several steps:
Cultivation: Ganoderma lucidum is cultivated under controlled conditions to maximize the yield of triterpenoids.
Extraction: The fruiting bodies of Ganoderma lucidum are harvested and dried. The dried material is then subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate Ganoderic Acid C1.
Industrial Production Methods: Industrial production of Ganoderic Acid C1 involves large-scale cultivation of Ganoderma lucidum, followed by extraction and purification processes. Advances in biotechnological methods, such as the use of genetically engineered microorganisms, have also been explored to enhance the production of Ganoderic Acid C1 .
Chemical Reactions Analysis
Types of Reactions: Ganoderic Acid C1 undergoes various chemical reactions, including:
Oxidation: Ganoderic Acid C1 can be oxidized to form different derivatives with varying biological activities.
Reduction: Reduction reactions can modify the functional groups in Ganoderic Acid C1, leading to the formation of new compounds.
Substitution: Substitution reactions can introduce new functional groups into the Ganoderic Acid C1 molecule, altering its properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Various catalysts, such as palladium on carbon, are used to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Ganoderic Acid C1, each with unique biological activities .
Scientific Research Applications
Ganoderic Acid C1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the structure-activity relationships of triterpenoids.
Biology: Ganoderic Acid C1 is studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: It has potential therapeutic applications in the treatment of cancer, inflammation, and immune-related disorders.
Mechanism of Action
Ganoderic Acid C1 is compared with other similar triterpenoids found in Ganoderma lucidum, such as Ganoderic Acid A, Ganoderic Acid B, and Ganoderic Acid D. While all these compounds share a similar lanostane skeleton, they differ in their functional groups and biological activities. Ganoderic Acid C1 is unique due to its specific anti-inflammatory and anti-tumor properties .
Comparison with Similar Compounds
- Ganoderic Acid A
- Ganoderic Acid B
- Ganoderic Acid D
Properties
IUPAC Name |
(2R,6R)-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,32H,8-14H2,1-7H3,(H,36,37)/t15-,16-,18-,19+,21+,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVGSCZIHGRVAV-NJNFCIENSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70915031 | |
Record name | 7-Hydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70915031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95311-97-0, 108340-60-9 | |
Record name | Ganoderic acid C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95311-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ganoderic acid C1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095311970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70915031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GANODERIC ACID D | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y24RF8B979 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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